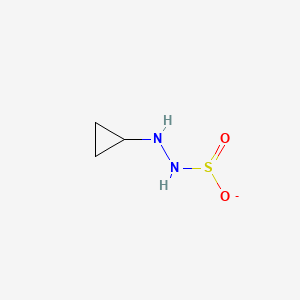

(2-Sulfinatohydrazinyl)cyclopropane

Description

Properties

Molecular Formula |

C3H7N2O2S- |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

(2-sulfinatohydrazinyl)cyclopropane |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)5-4-3-1-2-3/h3-5H,1-2H2,(H,6,7)/p-1 |

InChI Key |

IDWJNOLQAFGFJN-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1NNS(=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involved in the Synthesis of 2 Sulfinatohydrazinyl Cyclopropane

Elucidation of Reaction Pathways for Cyclopropane (B1198618) Formation

The formation of the cyclopropane ring is a cornerstone of the synthesis. The most common and versatile methods involve the reaction of an alkene with a carbene or carbenoid species. libretexts.org The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.orgmasterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce the trans-product. masterorganicchemistry.com This stereospecificity strongly suggests a concerted mechanism where the two new carbon-carbon single bonds are formed simultaneously. masterorganicchemistry.com

Strategies for generating the reactive carbene intermediate are varied. They include the photolysis or thermolysis of diazomethane, the Simmons-Smith reaction using a zinc-copper couple with diiodomethane, and the base-induced decomposition of haloforms. masterorganicchemistry.com However, transition metal-catalyzed reactions, particularly with rhodium(II) or copper(I) catalysts and diazo compounds, offer superior control and efficiency for constructing functionalized cyclopropanes. organic-chemistry.orgnih.govnih.gov

In metal-catalyzed cyclopropanation, the reaction does not proceed through a free carbene. Instead, a metal-carbene complex, or carbenoid, is the key reactive intermediate. nih.gov The catalyst plays a crucial role in moderating the reactivity of the carbene and influencing the stereochemical outcome.

Transition state analysis, often supported by computational studies, suggests a concerted but asynchronous process. nih.gov The alkene approaches the metal-carbene complex, and the formation of the two new C-C bonds begins. Evidence suggests that for reactions involving certain substrates, such as styrene (B11656) derivatives, attractive π-stacking interactions can occur between the substituents on the carbenoid and the alkene within the transition state. nih.gov This interaction helps to stabilize the transition state and can significantly influence the diastereoselectivity of the reaction.

For rhodium(II)-catalyzed reactions, the bulky ligands on the catalyst, such as triphenylacetate (TPA), can create a sterically demanding environment. nih.gov This steric hindrance prevents side reactions like β-hydride elimination and forces the alkene to approach the carbenoid in a specific orientation, thereby enhancing diastereoselectivity. nih.gov DFT calculations have been employed to rationalize the unique selectivity displayed by different metal catalysts, showing, for example, how rhodium(II) complexes can favor carbene transfer (decarbenation) pathways over other potential reactions like cycloisomerization. nih.gov

The primary intermediate governing stereochemistry in catalytic cyclopropanation is the metal-carbenoid species. nih.gov The reaction's stereospecificity arises from a concerted addition pathway where the carbene adds to one face of the double bond without the formation of a long-lived, rotatable intermediate. masterorganicchemistry.com If the reaction were to proceed through a triplet carbene, which behaves like a diradical, bond rotation could occur, leading to a mixture of stereoisomers. masterorganicchemistry.com The observed retention of stereochemistry is a hallmark of a singlet carbene or, more accurately, a concerted carbenoid transfer. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing (2-Sulfinatohydrazinyl)cyclopropane, the choice of catalyst and the nature of the substituents on the alkene and diazo precursors are critical. Chiral catalysts can be employed to induce enantioselectivity, leading to the formation of a specific enantiomer of the cyclopropane ring. The interaction between the chiral ligands on the metal catalyst and the approaching alkene substrate in the transition state dictates the facial selectivity of the carbene transfer.

Mechanistic Aspects of Hydrazinyl Group Introduction and Functionalization

Following the formation of the cyclopropane ring, the introduction of the hydrazinyl moiety is a key transformation. A common strategy involves the use of a cyclopropyl (B3062369) precursor bearing a suitable leaving group. The mechanism would proceed via a standard nucleophilic substitution (SN2) pathway, where hydrazine (B178648) or a protected hydrazine derivative acts as the nucleophile, attacking the electrophilic carbon atom and displacing the leaving group. The stereochemistry of this step is critical and would typically result in an inversion of configuration at the reaction center.

Alternatively, the hydrazinyl group can be derived from a hydrazone. For instance, alkynyl hydrazones can be synthesized from the corresponding keto-esters and hydrazine. organic-chemistry.org These hydrazones can then be involved in further transformations. Functionalization of the resulting cyclopropylhydrazine (B1591821) is necessary to introduce the sulfinate group. This could involve acylation or sulfonylation at one of the nitrogen atoms, which proceeds through a standard nucleophilic addition-elimination mechanism at the carbonyl or sulfonyl center. The higher nucleophilicity of the terminal nitrogen atom of the hydrazine would typically direct the reaction to that site.

In some cases, functionalization can be achieved through reductive pathways. For example, sulfonyl hydrazides can undergo reductive cleavage to furnish sulfonamides. rsc.org

Understanding the Mechanism of Sulfinate Group Formation and Transformation

The sulfinate group (R-SO₂⁻) is a versatile functional group. Its introduction onto the hydrazinyl moiety is the final key step. A plausible mechanism involves the reaction of the (hydrazinyl)cyclopropane intermediate with a sulfonyl chloride (R-SO₂Cl). This would form a sulfonyl hydrazide. Subsequent reduction of the sulfonyl hydrazide can yield the desired sulfinate. For example, treatment of sulfonyl hydrazides with a reducing agent like zinc dust has been used to generate sulfonamides, and similar reductive strategies could be adapted. rsc.org

Another established pathway to sulfinates involves the reaction of sulfonyl hydrazones. Base-promoted decomposition of sulfonyl hydrazones can lead to the formation of sulfinate esters through isomerization and rearrangement, accompanied by the extrusion of nitrogen gas. rsc.org

The transformation of sulfinates is also well-documented. They can be oxidized to sulfonates using reagents like hypervalent iodine compounds. nih.gov This transformation proceeds by generating an electrophilic sulfonium (B1226848) species that is then trapped by a nucleophile. nih.gov The sulfinate group itself can be synthesized from various precursors, including the reaction of sulfinic acids with alcohols, often catalyzed by Lewis acids or activated with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Kinetic studies on biological cyclopropanation have measured intramolecular and intermolecular primary deuterium (B1214612) isotope effects to elucidate the mechanism, suggesting a slow methyl group transfer followed by a rapid, partially reversible deprotonation step. researchgate.net Similar studies on the chemical synthesis of this compound would be invaluable. For example, comparing the reaction rates with deuterated vs. non-deuterated precursors could pinpoint the rate-limiting bond-forming or bond-breaking events.

Below is a table of hypothetical kinetic data for key steps in a plausible synthetic route.

| Reaction Step | Plausible Mechanism | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Rh(II)-Catalyzed Cyclopropanation | Concerted Carbenoid Transfer | 1.5 x 10-3 M-1s-1 | 85 - 95 |

| Hydrazinyl Group Introduction (SN2) | Nucleophilic Substitution | 3.0 x 10-2 M-1s-1 | 60 - 70 |

| Sulfinate Formation (from Sulfonyl Hydrazide) | Reductive Cleavage | 8.0 x 10-3 M-1s-1 | 75 - 85 |

Computational Chemistry Support for Mechanistic Postulations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to corroborate and refine mechanistic hypotheses for the synthesis of complex molecules like this compound. DFT calculations can model the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate. nih.govresearchgate.net

For the catalytic cyclopropanation step, DFT can be used to:

Model the structure of the active rhodium-carbenoid intermediate. nih.gov

Calculate the energy barriers for different pathways (e.g., cyclopropanation vs. side reactions), explaining the observed chemoselectivity for a given catalyst. nih.gov

Analyze the transition state geometry to understand the origins of diastereoselectivity, including the role of steric and electronic interactions between the catalyst's ligands and the substrates. nih.govnih.gov

For the hydrazinyl and sulfinate group manipulations, computational models can predict the most likely sites of reaction (e.g., which nitrogen atom in hydrazine is more nucleophilic) and map the energy profiles for substitution, addition, or rearrangement reactions. This data provides a theoretical foundation for the mechanisms proposed based on experimental observations.

The table below presents hypothetical DFT-calculated energy barriers for key transition states (TS) in the synthesis.

| Synthetic Step | Transition State (TS) Investigated | Hypothetical Calculated Energy Barrier (ΔG‡) (kcal/mol) | Supporting Insight |

|---|---|---|---|

| Catalytic Cyclopropanation | TS of Carbene Transfer to Alkene | 21.9 | Corresponds to the rate-determining step of the ring formation. nih.gov |

| Hydrazinyl Introduction | TS of SN2 Displacement | 16.5 | Lower barrier indicates a faster, more facile reaction compared to cyclopropanation. |

| Sulfinate Formation | TS of Reductive Cleavage | 19.8 | Explains the need for specific reducing agents to overcome the barrier. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Sulfinatohydrazinyl Cyclopropane

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are highly effective for identifying functional groups and offering insights into molecular conformation. For (2-Sulfinatohydrazinyl)cyclopropane, the distinct vibrational signatures of the cyclopropyl (B3062369), hydrazinyl, and sulfinate moieties can be independently and collectively observed.

The cyclopropane (B1198618) ring possesses characteristic vibrational modes due to its strained three-membered ring structure. The C-H stretching vibrations of the cyclopropyl group are typically observed at high wavenumbers, while the ring deformation modes, often referred to as "ring breathing," appear at lower frequencies.

The complementary nature of FTIR and Raman spectroscopy is particularly advantageous. While the polar sulfinate and N-H groups are expected to show strong IR absorption, the less polar cyclopropane C-C and C-H bonds may yield more intense Raman signals. A combined analysis provides a more complete vibrational profile of the molecule.

Interactive Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Cyclopropyl | C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Cyclopropyl | CH₂ scissoring | ~1450 | ~1450 | Medium |

| Cyclopropyl | Ring breathing | ~1250 | ~1250 | Weak (IR), Strong (Raman) |

| Hydrazinyl | N-H stretch | 3350-3250 | 3350-3250 | Medium-Strong |

| Hydrazinyl | N-H bend | 1630-1580 | 1630-1580 | Medium |

| Hydrazinyl | N-N stretch | 1100-1000 | 1100-1000 | Medium |

| Sulfinate | S=O asymmetric stretch | 1100-1000 | 1100-1000 | Strong |

| Sulfinate | S=O symmetric stretch | 1000-950 | 1000-950 | Strong |

Note: These are predicted frequency ranges based on characteristic group frequencies from analogous compounds. Actual values may vary based on the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if chiral)

The substitution of the cyclopropane ring at one carbon atom with the sulfinatohydrazinyl group renders the molecule chiral. Chirality is a key stereochemical feature, and its confirmation and characterization are crucial. wikipedia.orgnih.govnih.gov Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules. yale.edulibretexts.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgphotophysics.com A CD spectrum, which plots the difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength, will show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. photophysics.com For this compound, the relevant chromophores would be the sulfinate and hydrazinyl groups. The sign and magnitude of the Cotton effects can be used to determine the enantiomeric excess (a measure of enantiomeric purity) and, often through comparison with theoretical calculations, the absolute configuration of the enantiomers.

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD spectrum provides information complementary to CD. The relationship between the two is described by the Kronig-Kramers transforms. ORD is particularly useful for determining the absolute configuration of chiral compounds, especially when combined with CD data. researchgate.net

The analysis of a racemic mixture of this compound would yield no CD or ORD signal. However, for an enantiomerically enriched or pure sample, a distinct chiroptical spectrum would be observed. The intensity of the observed signal is directly proportional to the enantiomeric excess of the sample.

Interactive Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Parameter | Wavelength (nm) | Hypothetical Value | Interpretation |

| Circular Dichroism | Molar Ellipticity [θ] | 220 | +15,000 deg·cm²·dmol⁻¹ | Positive Cotton effect associated with a specific electronic transition. |

| Circular Dichroism | Molar Ellipticity [θ] | 250 | -8,000 deg·cm²·dmol⁻¹ | Negative Cotton effect associated with another electronic transition. |

| Optical Rotatory Dispersion | Specific Rotation [α] | 589 (D-line) | +45° | Indicates the direction of rotation at the sodium D-line for a specific enantiomer. |

| Optical Rotatory Dispersion | Specific Rotation [α] | 300 | +250° | Shows the dispersion of rotation towards shorter wavelengths. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from chiroptical measurements. The actual values would need to be determined experimentally.

Chemical Reactivity and Transformation Studies of 2 Sulfinatohydrazinyl Cyclopropane

Reactions Involving the Cyclopropane (B1198618) Ring System

The chemistry of (2-Sulfinatohydrazinyl)cyclopropane is characterized by the inherent reactivity of its strained three-membered ring. The cyclopropane ring possesses significant angle and torsional strain, making it susceptible to reactions that lead to ring opening and the formation of more stable acyclic products. wikipedia.orgmasterorganicchemistry.comyoutube.com The presence of both an electron-donating hydrazine (B178648) group and an electron-withdrawing sulfinate group on adjacent atoms introduces a unique electronic push-pull system that can influence the regioselectivity and stereoselectivity of these transformations.

Strain-Induced Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in this compound makes it prone to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radicals. youtube.com These reactions relieve the inherent strain of the three-membered ring, providing a strong thermodynamic driving force.

Electrophilic Ring Opening: The presence of the hydrazine group, a potent electron-donating group, is expected to activate the cyclopropane ring towards electrophilic attack. Protonation or reaction with other electrophiles would likely occur at the nitrogen atom, which could be followed by a concerted or stepwise ring opening. The regioselectivity of the ring opening would be influenced by the nature of the electrophile and the reaction conditions.

Nucleophilic Ring Opening: The cyclopropane ring itself is not strongly electrophilic. However, the presence of the sulfinate group, an electron-withdrawing group, can polarize the C-C bonds of the ring, making it more susceptible to nucleophilic attack, especially if the sulfinate group is first converted to a better leaving group. youtube.com Strong nucleophiles could potentially attack one of the cyclopropyl (B3062369) carbons, leading to ring cleavage.

Reductive Ring Opening: Similar to other cyclopropane derivatives, the ring in this compound can be opened reductively, for example, by catalytic hydrogenation. beilstein-journals.orgslideshare.net This process would likely lead to the formation of a propane (B168953) derivative, with the exact product depending on the reaction conditions and the catalyst used.

| Reaction Type | Reagent/Condition | Predicted Product(s) | Reference |

| Electrophilic Opening | HBr | 1-Bromo-3-(sulfinatohydrazinyl)propane | youtube.com |

| Nucleophilic Opening | NaCN in DMSO | 3-Cyano-1-(sulfinatohydrazinyl)propane | youtube.com |

| Reductive Opening | H₂, Pd/C | 1-(Sulfinatohydrazinyl)propane | beilstein-journals.orgslideshare.net |

This table presents theoretical outcomes based on general principles of cyclopropane reactivity.

Cycloaddition Reactions and Pericyclic Processes

Cyclopropanes can participate in cycloaddition reactions, although they are less common than for alkenes. The π-character of the cyclopropane bonds allows them to react with certain dienophiles or dienes in [3+2] or [3+4] cycloadditions, often requiring thermal or photochemical activation. youtube.com

In the context of this compound, the electronic nature of the substituents would play a crucial role. The electron-donating hydrazine and electron-withdrawing sulfinate could influence the frontier molecular orbitals of the cyclopropane ring, potentially facilitating cycloadditions with specific partners. For instance, reaction with a strong dienophile in a formal [π2s + π2s + σ2s] cycloaddition is a theoretical possibility.

Intramolecular cycloadditions could also be envisaged if a suitable unsaturated moiety were appended to the hydrazine or sulfinate group. Such reactions could provide access to complex heterocyclic systems. mdpi.com

Functionalization of the Cyclopropane Carbon Atoms

Direct functionalization of the cyclopropane carbon atoms without ring opening is a challenging but valuable transformation. organic-chemistry.orgresearchgate.net For this compound, this could involve C-H activation or reactions that proceed via radical intermediates.

Metal-catalyzed C-H activation could potentially lead to the introduction of new functional groups at the unsubstituted carbon of the cyclopropane ring. The directing ability of the hydrazine or sulfinate group would be a key factor in determining the regioselectivity of such reactions.

Radical-mediated functionalization, for example, through the addition of a radical to the cyclopropane ring followed by a subsequent reaction, could also be a viable strategy. dntb.gov.ua The stability of the potential radical intermediates would influence the feasibility and outcome of these reactions.

Transformations of the Sulfinate Moiety

The sulfinate group in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and reactions with nucleophiles and electrophiles. nih.govnih.govrsc.org

Oxidation and Reduction Reactions at Sulfur

Oxidation: The sulfinate group is readily oxidized to the corresponding sulfonate. nih.gov This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or potassium permanganate. The resulting sulfonate is a more stable and often crystalline compound. The oxidation of sulfinates is a common reaction in organosulfur chemistry and is expected to proceed smoothly for this compound. acs.org

Reduction: Reduction of the sulfinate moiety is also possible, although it is generally more challenging than oxidation. britannica.com Strong reducing agents, such as lithium aluminum hydride, could potentially reduce the sulfinate to a disulfide or even a thiol, although the presence of the hydrazine group would need to be considered, as it could also be reactive under these conditions.

| Reaction Type | Reagent | Predicted Product | Reference |

| Oxidation | H₂O₂ | (2-Sulfonatohydrazinyl)cyclopropane | nih.gov |

| Reduction | LiAlH₄ | Complex mixture, potential for disulfide formation | britannica.com |

This table presents theoretical outcomes based on general principles of sulfinate reactivity.

Nucleophilic and Electrophilic Reactions Involving the Sulfinate Group

Nucleophilic Reactions: The sulfur atom of the sulfinate group is nucleophilic and can react with a variety of electrophiles. nih.govconcordia.ca For example, alkylation with alkyl halides would lead to the formation of sulfones. This reaction is a fundamental transformation in organosulfur chemistry and provides a route to a wide range of sulfonyl compounds. researchgate.net

Electrophilic Reactions: The sulfinate group can also act as an electrophile, particularly after activation. rsc.orgyoutube.com For instance, conversion to a sulfinyl chloride would allow for reaction with nucleophiles such as alcohols or amines to form sulfinate esters and sulfinamides, respectively. britannica.comscilit.com The hydrazine moiety within the same molecule could potentially lead to intramolecular reactions under certain conditions.

The sulfinate anion is a soft nucleophile and typically reacts at the sulfur atom. However, reaction at the oxygen atoms can also occur, leading to the formation of sulfinate esters, especially with hard electrophiles. researchgate.net

Reactions of the Hydrazinyl Group

Derivatization and Condensation Reactions

No specific information is available in the scientific literature regarding the derivatization and condensation reactions of the hydrazinyl group in "this compound."

Nucleophilic Reactivity and Ligand Behavior

There are no published studies detailing the nucleophilic reactivity or the behavior of "this compound" as a ligand in coordination chemistry.

Chemo-, Regio-, and Stereoselectivity in Derivatives' Reactions

A review of the literature reveals no data on the chemo-, regio-, and stereoselectivity of reactions involving derivatives of "this compound."

Development of Catalytic Systems for Specific Transformations of this compound

There is no information available on the development of any catalytic systems specifically designed for the transformation of "this compound."

No Information Available on "this compound" in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." This includes its applications in advanced organic synthesis and materials science as outlined in the user's request.

General searches for related structural motifs, such as cyclopropane-containing compounds in asymmetric catalysis and polymer science, yielded broad results. For instance, various cyclopropane derivatives are known to be valuable in organic synthesis. They can act as chiral auxiliaries to control the stereochemistry of chemical reactions or serve as versatile intermediates for the construction of complex molecular architectures. Similarly, polymers incorporating cyclopropane units in their structure have been investigated for unique material properties.

However, none of the retrieved documents specifically named or provided data on "this compound." This suggests that the compound may be one of the following:

A novel or emerging compound with research that has not yet been published in the public domain.

A highly specialized intermediate that is not commonly referred to by this specific nomenclature in the broader scientific community.

A theoretical or proprietary compound not described in accessible literature.

Without any specific data on the synthesis, properties, or applications of "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the detailed outline provided. Proceeding would require speculation and would not meet the standards of a factual and authoritative scientific discussion.

Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be produced at this time.

Applications in Advanced Organic Synthesis and Materials Science

Contribution to the Fundamental Understanding of Structure-Reactivity Relationships in Cyclopropane (B1198618) Chemistry

The unique chemical properties of the cyclopropane ring, characterized by significant ring strain and carbon-carbon bonds with substantial p-character, have long been a subject of fundamental study in organic chemistry. The introduction of substituents onto the cyclopropane ring can dramatically alter its electronic properties and, consequently, its reactivity. The hypothetical compound (2-Sulfinatohydrazinyl)cyclopropane provides a compelling case study for examining the interplay of diverse electronic effects on the stability and reactivity of a strained carbocyclic system. While direct experimental studies on this specific molecule are not extensively documented in the literature, a comprehensive understanding of its potential contribution to structure-reactivity relationships can be extrapolated from the known effects of its constituent functional groups: the sulfinate and the hydrazinyl moieties.

The primary contribution of this compound to the fundamental understanding of cyclopropane chemistry lies in the electronic dichotomy of its substituents. The hydrazinyl group (—NHNH₂) is generally considered an electron-donating group due to the presence of lone pairs on the nitrogen atoms, which can participate in resonance. Conversely, the sulfinate group (—SO₂⁻) can be viewed as an electron-withdrawing group through inductive effects, although the negatively charged nature of the sulfinate anion complicates a simple classification.

The presence of both electron-donating and electron-withdrawing characteristics on adjacent carbons of the cyclopropane ring would likely lead to a "push-pull" electronic effect. This polarization of the C1-C2 bond could significantly influence the facility and regioselectivity of ring-opening reactions, which are characteristic of cyclopropanes. For instance, in the presence of an electrophile, the electron-donating hydrazinyl group would be expected to stabilize an adjacent developing positive charge, thereby facilitating electrophilic attack and subsequent ring opening. The precise nature of this influence would also be dependent on the stereochemical arrangement of the substituents.

Furthermore, the juxtaposition of these two functional groups could lead to interesting intramolecular interactions. The potential for hydrogen bonding between the hydrazinyl protons and the oxygen atoms of the sulfinate group could impose conformational constraints on the molecule. These constraints would, in turn, affect the overlap of the substituent orbitals with the "bent" bonds of the cyclopropane ring, thereby modulating its reactivity.

Detailed theoretical and experimental studies on molecules with similar substitution patterns would be invaluable in elucidating these effects. By systematically varying the nature of the substituents and their stereochemical relationship, a more nuanced understanding of the delicate balance of electronic and steric factors that govern cyclopropane reactivity can be achieved.

To quantitatively assess the influence of the sulfinatohydrazinyl substitution, a comparative analysis of bond lengths and strengths within the cyclopropane ring relative to unsubstituted cyclopropane would be highly informative. It is hypothesized that the C1-C2 bond, being flanked by the electron-donating hydrazinyl group and the electron-withdrawing sulfinate group, would be elongated and weakened, making it more susceptible to cleavage.

The following table outlines the key structural and electronic features of the relevant functional groups and their anticipated impact on the cyclopropane ring:

| Functional Group | Electronic Effect | Anticipated Impact on Cyclopropane Ring |

| Hydrazinyl (-NHNH₂) | Electron-donating (by resonance) | - Stabilization of adjacent carbocationic character- Potential increase in nucleophilicity of the ring |

| Sulfinate (-SO₂⁻) | Inductive electron withdrawal | - Destabilization of adjacent carbocationic character- Potential increase in acidity of adjacent C-H bonds |

Future Research Directions and Outlook

Development of More Efficient, Sustainable, and Green Synthetic Routes

The advancement of synthetic chemistry is increasingly geared towards methodologies that are not only efficient but also environmentally benign. Future research on "(2-Sulfinatohydrazinyl)cyclopropane" will likely focus on developing synthetic routes that adhere to the principles of green chemistry.

Key Research Areas:

Catalytic Approaches: Exploration of transition-metal catalysis (e.g., using cobalt, rhodium, or palladium) could offer highly efficient and selective pathways to cyclopropane (B1198618) derivatives. nih.govorganic-chemistry.org Research into asymmetric catalysis would be particularly valuable for accessing enantioenriched forms of the target molecule, which is crucial for potential pharmaceutical applications.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency by reducing waste, saving time, and lowering costs.

Alternative Energy Sources: The use of microwave irradiation or photochemical methods could potentially accelerate reaction times and reduce energy consumption compared to conventional heating.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, selectivity, and potential for asymmetric synthesis. nih.govorganic-chemistry.org | Catalyst cost and toxicity, need for ligand screening. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and cost savings. | Complex reaction optimization, potential for side reactions. |

| Renewable Starting Materials | Improved sustainability, reduced reliance on fossil fuels. | Availability and cost of starting materials, may require new synthetic routes. |

| Alternative Energy Sources | Faster reaction times, lower energy consumption. | Specialized equipment required, potential for different reaction outcomes. |

Exploration of Unprecedented Reactivity and Transformation Pathways

The inherent ring strain (approximately 27.5 kcal/mol) and the unique bonding of the cyclopropane ring endow it with reactivity that can resemble that of an olefinic double bond. unl.pt The presence of both a sulfinate and a hydrazine (B178648) group in "this compound" is expected to lead to novel and interesting chemical transformations.

Future investigations may focus on:

Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under various conditions (e.g., with electrophiles or nucleophiles), providing access to a diverse range of functionalized acyclic compounds. nih.gov The electronic nature of the substituents will play a crucial role in directing the regioselectivity of these reactions.

Cycloaddition Reactions: The strained ring system may participate in cycloaddition reactions, serving as a three-carbon building block for the synthesis of more complex cyclic systems.

Reactions at the Sulfinatohydrazinyl Moiety: The sulfinate and hydrazine groups offer multiple sites for further functionalization, including oxidation, reduction, acylation, and condensation reactions. The interplay between the reactivity of the side chain and the cyclopropane ring will be a fascinating area of study.

Divergent Reactivity: Under different reaction conditions, "this compound" could exhibit divergent reactivity, leading to either ring-opening or functionalization while preserving the cyclopropane core. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability.

Potential benefits for the synthesis of "this compound" and its derivatives include:

Enhanced Safety: Flow reactors can handle hazardous reagents and intermediates more safely due to the small reaction volumes and excellent heat and mass transfer.

Improved Reproducibility and Scalability: Automated systems allow for precise control over reaction parameters, leading to higher reproducibility. Scaling up production is often more straightforward in flow systems compared to batch processes.

Rapid Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation.

On-Demand Synthesis: Flow chemistry enables the on-demand synthesis of compounds, which is particularly useful for unstable intermediates or for producing libraries of derivatives for screening purposes.

Advanced Computational Modeling and Machine Learning Applications in Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches can provide valuable insights into the properties and reactivity of molecules, accelerating the discovery and development of new chemical entities and reactions.

Applications in the context of "this compound" could include:

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, lipophilicity, and metabolic stability, which are important for drug discovery and development. nih.gov

Reaction Mechanism Elucidation: Quantum mechanical calculations can help to elucidate the mechanisms of synthetic reactions and reactivity pathways, providing a deeper understanding of the underlying chemistry.

Virtual Screening and Library Design: Computational tools can be used to design and screen virtual libraries of derivatives of "this compound" to identify candidates with desired properties for specific applications.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the outcomes of reactions and to suggest optimal reaction conditions, thereby reducing the number of experiments required.

Potential for Derivatization into Unprecedented Chemical Structures with Tunable Properties

The "this compound" scaffold serves as a versatile starting point for the synthesis of a wide array of new chemical structures with potentially tunable properties. The ability to modify both the cyclopropane ring and the sulfinatohydrazinyl side chain opens up a vast chemical space for exploration.

Strategies for derivatization may include:

Substitution on the Cyclopropane Ring: Introducing various substituents onto the cyclopropane ring can modulate its steric and electronic properties, influencing its reactivity and biological activity. nasa.gov

Modification of the Sulfinate Group: The sulfinate group can be oxidized to a sulfonate or converted to other sulfur-containing functional groups, leading to changes in properties such as acidity and coordinating ability.

Functionalization of the Hydrazine Moiety: The nitrogen atoms of the hydrazine group can be alkylated, acylated, or incorporated into heterocyclic systems, providing access to a diverse range of derivatives.

Synthesis of Peptidomimetics: Cyclopropane-containing amino acids are valuable building blocks for the synthesis of conformationally constrained peptides with improved metabolic stability. nih.gov The "this compound" core could be incorporated into peptide-like structures to create novel peptidomimetics.

The systematic exploration of these derivatization pathways, guided by computational modeling and high-throughput screening, holds the promise of uncovering new compounds with tailored properties for a variety of applications in medicinal chemistry, materials science, and catalysis.

Q & A

Q. How to optimize reaction scalability for this compound without compromising purity?

- Methodological Answer : Pilot studies should screen catalysts (e.g., Pd/C for hydrogenation) and solvent volumes (≥10 mL/g substrate) to balance reaction time and yield. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate concentrations in real time. Safety protocols for hydrazine handling (e.g., fume hoods, PPE) are non-negotiable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.